![molecular formula C22H25N3O3S B6543504 N-[4-({2-[2-(benzylsulfanyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide CAS No. 1021207-05-5](/img/structure/B6543504.png)
N-[4-({2-[2-(benzylsulfanyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzylsulfanyl and phenyl groups are aromatic, which could contribute to the stability of the molecule. The carbamoyl and cyclopropanecarboxamide groups could introduce polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic and polar functional groups could affect its solubility, melting point, and other physical properties. Its chemical properties, such as reactivity and stability, would also be influenced by these functional groups .Scientific Research Applications
- Role of F5226-0430 : F5226-0430 serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance contribute to its widespread use .
- F5226-0430 Role : F5226-0430 can participate in benzylic substitution reactions, contributing to the synthesis of diverse compounds .
- Applications : Researchers use these probes to visualize specific cellular components, monitor enzymatic activity, and study protein–ligand interactions .
- F5226-0430 in AFM : Researchers have explored using F5226-0430 as a reusable AFM probe. Calibrating its mechanical properties ensures accurate measurements .
Suzuki–Miyaura Coupling
Benzylic Position Reactions
Fluorescent Probes
Atomic Force Microscopy (AFM) Probes
Anti-Mullerian Hormone (AMH) Quantification
properties
IUPAC Name |
N-[2-[(2-benzylsulfanylacetyl)amino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-20(15-29-14-16-4-2-1-3-5-16)23-12-13-24-21(27)17-8-10-19(11-9-17)25-22(28)18-6-7-18/h1-5,8-11,18H,6-7,12-15H2,(H,23,26)(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKJUIBICZBVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(benzylthio)acetamido)ethyl)-4-(cyclopropanecarboxamido)benzamide |
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